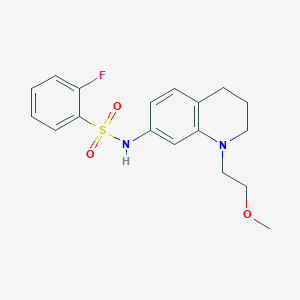

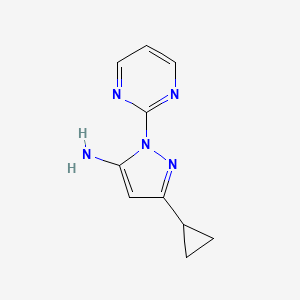

![molecular formula C22H25ClN4S B2512432 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 433308-86-2](/img/structure/B2512432.png)

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been determined . The structure is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . After evaporation of the solvent under vacuum, the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications

- While research on this compound’s antifungal properties is ongoing, initial studies have shown that it does not exhibit significant antifungal activity against Candida galibrata clinical isolates or Candida albicans ATCC 10231 . However, further investigations may reveal additional insights.

- The compound has been evaluated for its effects on cell viability. Notably, it induced a loss of cell viability in MCF-10A cells, with an IC50 value comparable to Olaparib, a known anticancer drug . This suggests potential applications in cancer therapy or as a lead compound for further drug development.

Antifungal Activity

Cancer Research

Mechanism of Action

Target of Action

The primary target of the compound 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Related compounds such as 1-(4-chlorobenzyl)piperazine have been found to inhibit the uptake of [3h]5-ht into rat brain synaptosomes , suggesting a potential interaction with serotonin transporters.

Mode of Action

The exact mode of action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1Based on the known actions of similar compounds, it may interact with its targets, potentially serotonin transporters, to inhibit their function .

Biochemical Pathways

The specific biochemical pathways affected by 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. These properties would be crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1. Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of the compound.

Safety and Hazards

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Stroke is one of the major causes of death and disability worldwide, and there is an urgent need for effective neuroprotective agents to treat stroke-related brain damage .

properties

IUPAC Name |

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBPTWTEQWDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

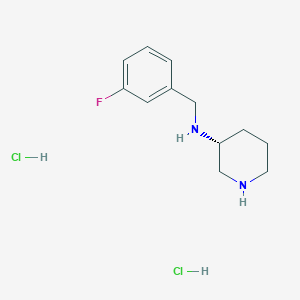

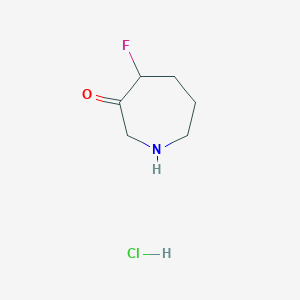

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)

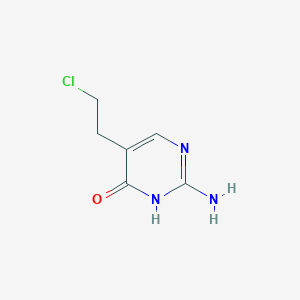

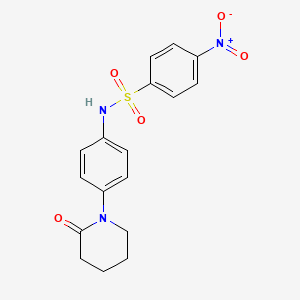

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2512352.png)

![Methyl 3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoate](/img/structure/B2512353.png)

![3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2512361.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)

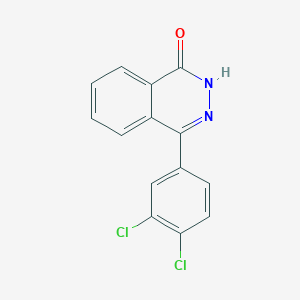

![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2512371.png)